molecular formula C20H21Cl2N3OS B611588 UNC9995 CAS No. 1354030-52-6

UNC9995

Cat. No. B611588
M. Wt: 422.368
InChI Key: VBHBKXBUHHJVBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UNC9995 is a β-Arrestin-Biased Dopamine D2 Receptor agonist (β-Arrestin, EC50 = 120 nM;  Emax = 88%).

Scientific Research Applications

Nanoparticle Synthesis

UNC9995 has been referenced in the context of advancements in nanoparticle synthesis, a fundamental focus of chemical research. This area is crucial for various industries and technologies, including the electronics industry, where new materials have led to significant technological evolutions. The progress in nanoparticle synthesis directly impacts the development of semiconducting materials, which are essential in the transition from traditional electronic components to modern microchips and nanotechnology (Cushing, Kolesnichenko, & O'Connor, 2004).

University Nanosat Program

Another application of UNC9995 lies within the University Nanosat Program (UNP), a student satellite program. The program focuses on flying student-built nanosatellites and involves various technological advances, including next-generation deployables, science instrumentation, and advanced communication and power systems. This program highlights the interplay between academic research and technological development, particularly in aerospace and satellite technology (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).

Plasmon-Exciton Coupling in Nanodisk Arrays

Research involving UNC9995 extends to the study of plasmon-exciton coupling in arrays of nanodisk-J-aggregate complexes. This area explores the interaction between light and matter at the nanoscale, which is crucial for the development of advanced materials with unique optical properties. Such research has implications in fields like photonics and optoelectronics, impacting the design and efficiency of sensors, solar cells, and other optical devices (Zheng et al., 2010).

Collaborative Environmental Modeling

UNC9995 is also relevant in the context of environmental modeling, particularly in creating collaborative working environments for large scientific applications. This aspect involves the development of frameworks and tools to facilitate remote job submission, file transfer, and integration of heterogeneous data sets, enhancing the efficiency of large-scale environmental models like the Unified Air Pollution Model (UNI-DEM) (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).

Evolution of Scientific Research in Human Biology

Additionally, UNC9995 is mentioned in discussions about the evolution of scientific research in human biology. This involves ethical and philosophical considerations regarding the limits of scientific research, especially in sensitive areas like genomics, synthetic biology, and nanotechnology. Such research often pushes the boundaries of our understanding of life and necessitates a careful balance between scientific progress and societal concerns (Barracca, Patricelli, Milani, & Quintaliani, 2019).

properties

CAS RN

1354030-52-6

Product Name

UNC9995

Molecular Formula

C20H21Cl2N3OS

Molecular Weight

422.368

IUPAC Name

5-(3-(4-(2,3-dichlorophenyl)piperazin-1-yl)propoxy)benzo[d]thiazole

InChI

InChI=1S/C20H21Cl2N3OS/c21-16-3-1-4-18(20(16)22)25-10-8-24(9-11-25)7-2-12-26-15-5-6-19-17(13-15)23-14-27-19/h1,3-6,13-14H,2,7-12H2

InChI Key

VBHBKXBUHHJVBZ-UHFFFAOYSA-N

SMILES

ClC1=CC=CC(N2CCN(CCCOC3=CC(N=CS4)=C4C=C3)CC2)=C1Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

UNC9995, UNC-9995, UNC 9995

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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